1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

Catalog No.
S14626680
CAS No.
M.F
C10H10BrClF2O
M. Wt
299.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benz...

Product Name

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-(difluoromethoxy)benzene

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

InChI

InChI=1S/C10H10BrClF2O/c11-6-2-3-7-8(12)4-1-5-9(7)15-10(13)14/h1,4-5,10H,2-3,6H2

InChI Key

FWCOOYFKZXFMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCBr)OC(F)F

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. This compound features a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring, which contributes to its unique chemical properties. The presence of these functional groups allows for various chemical reactivity and biological interactions, making it a compound of interest in both synthetic and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromopropyl group can participate in nucleophilic substitutions, allowing for the formation of various derivatives. For instance, treatment with sodium hydroxide can lead to the substitution of the bromine atom.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used. For example, using hydrogen gas with a palladium catalyst can facilitate reduction reactions, potentially altering the functional groups attached to the benzene ring.
  • Cross-Coupling Reactions: This compound can also be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules from simpler precursors.

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene typically involves:

  • Starting Materials: The synthesis begins with 2-chloro-6-(difluoromethoxy)benzene and 3-bromopropyl bromide.
  • Reaction Conditions: The reaction is generally performed under controlled conditions using a base such as potassium carbonate to facilitate the nucleophilic substitution.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for scalability and consistent yield.

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene has diverse applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: In biological research, it can be used to study pathways involving specific molecular targets due to its unique structure.
  • Industrial Uses: It is utilized in the production of specialty chemicals and materials .

Interaction studies involving 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene focus on its ability to bind with various enzymes and receptors. The specific interactions depend on the functional groups present and their spatial arrangement on the benzene ring. These studies are crucial for understanding its mechanism of action in biological systems and its potential therapeutic uses .

Several compounds share structural similarities with 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene:

  • 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
  • 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene

Uniqueness

The uniqueness of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential biological activity. The combination of a bromopropyl group with both chloro and difluoromethoxy substituents provides distinct properties compared to its analogs, making it particularly valuable in synthetic chemistry and medicinal research .

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

297.95716 g/mol

Monoisotopic Mass

297.95716 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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